Ribonucleotide Reductase Inhibition: Regioisomeric Comparison of Trihydroxybenzamide Scaffolds
The 2,3,4-trihydroxybenzamide regioisomer exhibits an IC₅₀ of 3.5 µM against human ribonucleotide reductase [1]. While direct quantitative data for the 2,3,N-substitution pattern (the target compound) is not available in the same assay system, the scaffold class demonstrates that the precise positioning of hydroxyl substituents critically modulates inhibitory potency, with 2,3,4-substitution conferring activity at low micromolar concentrations [1]. The target compound's 2,3,N-trihydroxy configuration represents a structurally distinct chelating pharmacophore that may offer differential binding to the enzyme's dinuclear iron center [2].
| Evidence Dimension | Inhibition of ribonucleotide reductase enzyme activity |
|---|---|
| Target Compound Data | Quantitative IC₅₀ data not available in accessible literature |
| Comparator Or Baseline | 2,3,4-Trihydroxybenzamide: IC₅₀ = 3.5 µM (0.0035 mM) |
| Quantified Difference | Not calculable; regioisomeric comparison only |
| Conditions | Human ribonucleotide reductase in vitro assay |
Why This Matters
For ribonucleotide reductase inhibition research, the trihydroxybenzamide scaffold class demonstrates low micromolar potency, but regioisomeric specificity dictates that 2,3,N-substitution may produce distinct activity profiles relative to 2,3,4- or 3,4,5-substituted analogs, necessitating compound-specific validation rather than substitution.
- [1] BRENDA Enzyme Database. 2,3,4-Trihydroxybenzamide IC₅₀ for ribonucleotide reductase. Entry for EC 1.17.4.1. View Source
- [2] van't Riet B, Elford HL, Wampler GL. Hydroxybenzohydroxamic acids, benzamides and esters as ribonucleotide reductase inhibitors. US Patent 4,394,389. 1983. View Source
